molecular formula C13H19NO2S B581633 (S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid CAS No. 1330286-51-5

(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid

Cat. No.: B581633
CAS No.: 1330286-51-5
M. Wt: 253.36
InChI Key: RXGXZBVIVDNKTB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid is a useful research compound. Its molecular formula is C13H19NO2S and its molecular weight is 253.36. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGXZBVIVDNKTB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid, also known as H-Beta, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's various biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • CAS Number : 17261-49-3
  • Molecular Formula : C₁₃H₁₉NO₂S
  • Molecular Weight : 257.35 g/mol
  • Structure : The compound features a thioether group, which is significant for its biological interactions.

Pharmacological Activity

  • Antioxidant Activity
    • Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in various cellular models, potentially protecting cells from damage caused by reactive oxygen species (ROS) .
  • Cytotoxic Effects
    • In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it was reported to have an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Properties
    • The compound has also been investigated for its neuroprotective effects. In models of neurodegenerative diseases, it has been found to enhance neuronal survival and function, suggesting a role in mitigating conditions such as Alzheimer's disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of Enzymatic Activity : The thioether group may interact with various enzymes, influencing their activity and thereby modulating metabolic pathways involved in oxidative stress and apoptosis .
  • Cell Signaling Pathways : Studies suggest that the compound may affect key signaling pathways, including those involved in cell survival and proliferation. This modulation can lead to enhanced apoptosis in cancer cells while promoting survival in healthy neurons .

Study 1: Antioxidant Effects in Cellular Models

A recent study investigated the antioxidant capacity of this compound using human fibroblast cells. Results showed a significant reduction in intracellular ROS levels when treated with the compound, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis with standard chemotherapeutics, this compound demonstrated potent cytotoxicity against breast cancer cell lines (IC50 = 15 µM). The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Summary of Findings

Biological ActivityObservations
AntioxidantReduced ROS levels in cellular models
CytotoxicityIC50 values comparable to established drugs
NeuroprotectionEnhanced neuronal survival in neurodegenerative models

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